molecular formula C8H5ClN2O B15340454 3-(3-Chlorophenyl)-1,2,5-oxadiazole

3-(3-Chlorophenyl)-1,2,5-oxadiazole

Cat. No.: B15340454
M. Wt: 180.59 g/mol
InChI Key: STJAEIOSBVBVLO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,2,5-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization occurs under reflux conditions to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1,2,5-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-1,2,5-oxadiazole can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-1,2,5-oxadiazole: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and properties.

    3-Phenyl-1,2,5-oxadiazole: Lacks the chlorine substituent, leading to different electronic and steric effects.

    3-(3-Bromophenyl)-1,2,5-oxadiazole: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H

InChI Key

STJAEIOSBVBVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NON=C2

Origin of Product

United States

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